Ethyl 3-((tert-butoxycarbonyl)amino)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Ethyl 3-((tert-butoxycarbonyl)amino)-5-oxopyrrolidine-3-carboxylate is a compound that belongs to the class of organic compounds known as carbamates. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, which is crucial in multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-5-oxopyrrolidine-3-carboxylate typically involves the protection of an amino group with a Boc group. One common method is the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve mild heating and stirring to ensure complete protection of the amino group.
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds like this compound can be scaled up using flow microreactor systems. These systems allow for continuous production with better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((tert-butoxycarbonyl)amino)-5-oxopyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like hydrochloric acid (HCl) in ethyl acetate or trifluoroacetic acid (TFA) in dichloromethane are used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then undergo further functionalization .
Scientific Research Applications
Ethyl 3-((tert-butoxycarbonyl)amino)-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the preparation of biologically active peptides and proteins.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-((tert-butoxycarbonyl)amino)-5-oxopyrrolidine-3-carboxylate primarily involves the protection and deprotection of amino groups. The Boc group is added to the amino group to prevent unwanted reactions during multi-step synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-((tert-butoxycarbonyl)amino)propanoate: Similar in structure but with a different carbon chain length.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another Boc-protected compound used in organic synthesis.
Uniqueness
Ethyl 3-((tert-butoxycarbonyl)amino)-5-oxopyrrolidine-3-carboxylate is unique due to its specific structure, which includes a pyrrolidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable in the synthesis of complex molecules.
Properties
Molecular Formula |
C12H20N2O5 |
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Molecular Weight |
272.30 g/mol |
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H20N2O5/c1-5-18-9(16)12(6-8(15)13-7-12)14-10(17)19-11(2,3)4/h5-7H2,1-4H3,(H,13,15)(H,14,17) |
InChI Key |
VABDGJWVVVNQKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=O)NC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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